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Compound of Interest

Compound Name: Isoacteoside

Cat. No.: B1238533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

isoacteoside, a phenylethanoid glycoside of significant interest in pharmaceutical research.

This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

characteristics, offering a foundational resource for its identification, characterization, and

analysis in complex matrices.

Mass Spectrometry Data
High-resolution mass spectrometry of isoacteoside is typically performed using electrospray

ionization (ESI) in negative ion mode, which readily produces a deprotonated molecular ion.

Table 1: High-Resolution ESI-MS Data for Isoacteoside

Ion Description Observed m/z Theoretical m/z Molecular Formula

[M-H]⁻ 623.1984 623.1976 C₂₉H₃₅O₁₅⁻

The fragmentation pattern of isoacteoside in MS/MS experiments provides valuable structural

information, primarily through the cleavage of glycosidic and ester linkages.

Table 2: Key MS/MS Fragmentation Data for Isoacteoside ([M-H]⁻ at m/z 623)
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Fragment Ion (m/z) Proposed Neutral Loss Structure of Fragment

461 C₉H₈O₃ (Caffeoyl moiety) [M-H-caffeoyl]⁻

489 C₆H₁₀O₅ (Rhamnose) [M-H-rhamnose]⁻

Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of isoacteoside is heavily reliant on a suite of NMR experiments,

including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy (COSY, HSQC, HMBC). The

data presented here is based on spectra recorded in deuterated methanol (CD₃OD).

Table 3: ¹H NMR Spectroscopic Data for Isoacteoside (in CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aglycone

(Phenylethanol

moiety)

α 2.78 t 7.0

β 3.95 m

1' 131.6 s

2' 6.68 d 2.0

5' 6.67 d 8.0

6' 6.55 dd 8.0, 2.0

Aglycone (Caffeoyl

moiety)

2 7.04 d 2.0

5 6.77 d 8.2

6 6.93 dd 8.2, 2.0

7 (α) 6.27 d 15.9

8 (β) 7.58 d 15.9

Glucose Moiety

1'' 4.38 d 7.8

2'' 3.52 m

3'' 3.65 t 9.0

4'' 4.91 t 9.5

5'' 3.69 m

6''a 4.35 dd 11.8, 2.2

6''b 4.52 dd 11.8, 6.0
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Rhamnose Moiety

1''' 5.18 d 1.5

2''' 3.92 m

3''' 3.60 dd 9.5, 3.2

4''' 3.33 t 9.5

5''' 3.55 m

6''' 1.09 d 6.2

Table 4: ¹³C NMR Spectroscopic Data for Isoacteoside (in CD₃OD)
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Position Chemical Shift (δ, ppm)

Aglycone (Phenylethanol moiety)

α 36.5

β 72.1

1' 131.6

2' 117.2

3' 146.1

4' 144.8

5' 116.5

6' 121.3

Aglycone (Caffeoyl moiety)

1 127.8

2 115.3

3 146.8

4 149.8

5 116.2

6 123.0

7 (α) 148.3

8 (β) 114.5

9 (C=O) 168.4

Glucose Moiety

1'' 104.2

2'' 76.2

3'' 81.5
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4'' 71.8

5'' 76.0

6'' 64.8

Rhamnose Moiety

1''' 102.9

2''' 72.3

3''' 72.1

4''' 73.8

5''' 70.7

6''' 18.0

Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

Mass Spectrometry (UPLC-Q-TOF-MS)
Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo G2-XS QTOF Mass

Spectrometer with an electrospray ionization (ESI) source.

Chromatographic Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7

µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

Elution Gradient: A typical gradient starts with a low percentage of B, which is gradually

increased to elute compounds of increasing hydrophobicity.

Flow Rate: 0.3 mL/min.
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Column Temperature: 30 °C.

MS Analysis:

Ionization Mode: ESI negative.

Capillary Voltage: 2.0 - 3.0 kV.

Cone Voltage: 40 V.

Source Temperature: 100 - 120 °C.

Desolvation Temperature: 350 - 450 °C.

Desolvation Gas Flow: 600 - 800 L/hr.

Acquisition Range: m/z 50 - 1200.

MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Collision

energy can be ramped (e.g., 20-40 eV) to obtain comprehensive fragmentation

information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance III HD spectrometer (or equivalent) operating at a proton

frequency of 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation: 5-10 mg of purified isoacteoside is dissolved in ~0.5 mL of deuterated

methanol (CD₃OD).

¹H NMR:

Pulse Program: zg30 or similar standard pulse sequence.

Acquisition Parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4

seconds, relaxation delay of 1-2 seconds.

¹³C NMR:
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Pulse Program: zgpg30 with proton decoupling.

Acquisition Parameters: 1024-4096 scans, spectral width of 200-240 ppm, acquisition time

of 1-2 seconds, relaxation delay of 2 seconds.

2D NMR (COSY, HSQC, HMBC):

Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf) are used.

COSY: Spectral widths in both dimensions are set to encompass all proton signals.

HSQC: The spectral width in F2 (¹H) is set to cover the proton chemical shift range, and in

F1 (¹³C) to cover the carbon chemical shift range.

HMBC: Optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond

correlations.

Mandatory Visualizations
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of isoacteoside.
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[https://www.benchchem.com/product/b1238533#spectroscopic-data-of-isoacteoside-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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